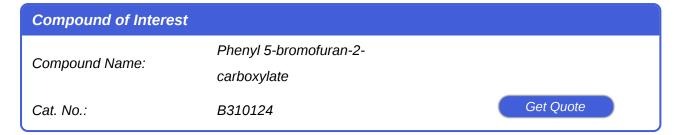


Application Notes and Protocols: Electrophilic Bromination of Phenyl 2-Furoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of phenyl 5-bromo-2-furoate via the electrophilic bromination of phenyl 2-furoate. Furan and its derivatives are important heterocyclic compounds in medicinal chemistry, and the introduction of a bromine atom can be a key step in the synthesis of more complex molecules. This protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

The furan ring is a π -rich heterocyclic system that readily undergoes electrophilic aromatic substitution reactions. Compared to benzene, the furan nucleus is significantly more reactive, with substitution occurring preferentially at the C5 position when the C2 position is substituted. This application note describes a method for the selective bromination of phenyl 2-furoate at the 5-position using bromine in a controlled manner. The resulting phenyl 5-bromo-2-furoate is a potentially valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds.

Experimental Protocol Materials and Reagents



Reagent/Material	Grade	Supplier	
Phenyl 2-furoate	≥98%	Commercially Available	
Bromine	≥99.5%	Commercially Available	
Acetic Acid	Glacial	Commercially Available	
Sodium Bicarbonate	Saturated Solution	Laboratory Prepared	
Sodium Thiosulfate	10% Aqueous Solution	Laboratory Prepared	
Anhydrous Magnesium Sulfate	Reagent Grade	Commercially Available	
Dichloromethane	HPLC Grade	Commercially Available	
Hexanes	HPLC Grade	Commercially Available	
Ethyl Acetate	HPLC Grade	Commercially Available	

Equipment

- Round-bottom flask equipped with a magnetic stir bar
- Dropping funnel
- Reflux condenser
- Heating mantle with a temperature controller
- · Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Flash chromatography system
- NMR spectrometer
- Melting point apparatus



Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenyl 2-furoate (1.88 g, 10 mmol) in 20 mL of glacial acetic acid.
- Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.60 g, 10 mmol) in 5 mL of glacial acetic acid dropwise over 30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).
- Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
- Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the orange color of the excess bromine disappears.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).
- Characterization: Characterize the purified phenyl 5-bromo-2-furoate by ¹H NMR, ¹³C NMR, and melting point analysis.

Data Presentation

Table 1: Physical and Spectroscopic Data of Phenyl 2-furoate and Phenyl 5-bromo-2-furoate.

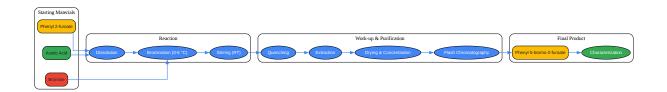


Compoun d	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
Phenyl 2- furoate	C11H8O3	188.18	Solid	Not Available	7.65 (dd, 1H), 7.45- 7.20 (m, 5H), 7.15 (dd, 1H), 6.55 (dd, 1H)	157.5, 150.8, 147.5, 144.9, 129.5, 125.9, 121.7, 119.3, 112.3
Phenyl 5- bromo-2- furoate	C11H7BrO3	267.08	Solid	Not Available	7.45-7.20 (m, 5H), 7.18 (d, 1H), 6.45 (d, 1H)	Not Available

Note: Spectroscopic and physical data for phenyl 5-bromo-2-furoate are predicted based on analogous compounds as specific experimental data is not readily available in the literature.

Signaling Pathways and Experimental Workflows





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